Saquayamycin F

Description

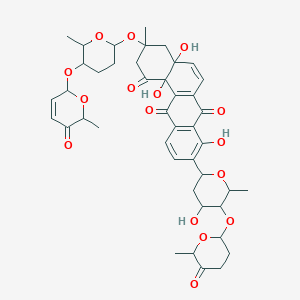

Structure

2D Structure

Properties

Molecular Formula |

C43H50O16 |

|---|---|

Molecular Weight |

822.8 g/mol |

IUPAC Name |

4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H50O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-8,11,14-15,19-22,28-30,32-34,40,46,48,51-52H,9-10,12-13,16-18H2,1-5H3 |

InChI Key |

IPDYHZBTJPZFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C |

Synonyms |

saquayamycin F |

Origin of Product |

United States |

Origin, Isolation, and Structural Diversity of Saquayamycins

Microbial Producers of Saquayamycins

The primary sources of saquayamycins are filamentous bacteria known as actinomycetes, with Streptomyces species being the most prominent producers. researchgate.netpreprints.orgmdpi.com

Identification of Streptomyces Species as Primary Sources

Numerous studies have identified various Streptomyces strains as producers of saquayamycins. For instance, Streptomyces nodosus has been reported to produce saquayamycin (B1681451). nih.gov Additionally, Streptomyces sp. KY40-1, isolated from the Kentucky Appalachian foothills, is known to produce saquayamycins G-K. researchgate.netacs.org Another marine-derived Streptomyces sp. OC1610 has been identified as a source of saquayamycin B and saquayamycin B1. mdpi.commdpi.com Streptomyces lusitanus has also been associated with the production of saquayamycin B. wikidata.org The Natural Products Atlas database lists Streptomyces nodosus MH190-16 as an origin organism for Saquayamycin A. npatlas.org

Isolation Techniques and Fermentation Broth Analysis

The isolation of saquayamycins typically involves the cultivation of the producing Streptomyces strain in a suitable fermentation broth. preprints.orgmdpi.com Following fermentation, the compounds are extracted from the broth and/or mycelium using organic solvents such as ethyl acetate (B1210297). preprints.orgmdpi.com The crude extract is then subjected to various chromatographic techniques for purification. preprints.orgmdpi.com These techniques can include column chromatography and preparative high-performance liquid chromatography (HPLC). preprints.orgmdpi.com Analysis of the fermentation broth and isolated compounds often involves spectroscopic methods such as UV, 1D and 2D NMR (including 1H-1H COSY, HSQC, and HMBC), and mass spectrometry (e.g., HR-ESI-MS) to elucidate their structures and confirm their presence. preprints.orgmdpi.comnih.gov Thin layer chromatography (TLC) can also be used to analyze the extract and identify potential compounds. researchgate.net

Structural Classification and Related Analogues of Saquayamycin F

Saquayamycins belong to the angucycline group of antibiotics, characterized by a benz[a]anthraquinone framework. preprints.org The structural diversity within the family arises primarily from variations in the attached sugar moieties and modifications to the aglycone structure. researchgate.netmdpi.com

Overview of Saquayamycins A-K and B1

The saquayamycin family includes a range of analogues, such as Saquayamycins A, B, C, G, H, I, J, K, and B1, among others. researchgate.netacs.orgmdpi.comnih.govnih.govnih.govnih.gov These compounds share a common angucycline core, often based on the aquayamycin (B1666071) aglycone. researchgate.netnih.govmdpi.com Saquayamycins A and C, for example, differ slightly in their sugar moieties. nih.gov Saquayamycins G-K were isolated from Streptomyces sp. KY40-1 and include analogues with unusual aminosugars. researchgate.netacs.org Saquayamycin B1 is another analogue that has been isolated and studied. mdpi.comontosight.aiadipogen.com

Distinctions in Sugar Moieties and Aglycone Structures within the Saquayamycin Family

A key feature distinguishing saquayamycins is their saccharide pattern. nih.gov While urdamycins, another group of angucyclines, have sugar attachments at the C-9 and C-12b positions of the aglycone, saquayamycins typically have saccharide chains attached at the C-9 and C-3 positions. nih.gov The first sugar attached at the C-9 position is commonly a C-linked D-olivose. nih.govmdpi.com The sugar moieties attached at the C-3 and C-9 positions can vary in type, number, and linkage, leading to the different saquayamycin analogues. researchgate.netmdpi.com For instance, saquayamycins can contain deoxy sugars such as D-olivose, L-cinerulose B, L-rhodinose, and L-aculose. researchgate.netmdpi.com Some saquayamycins, like certain analogues among G-K, can also contain unusual aminosugars such as rednose. researchgate.netacs.org The attachment positions of these sugars can also vary, as seen with the rednose moiety in saquayamycins H and I, indicating potential flexibility in glycosyl transferases involved in their biosynthesis. researchgate.netnih.gov While the aquayamycin-type aglycone is common, some related angucyclines like moromycins have a modified aglycone lacking angular hydroxyl groups at positions 4a and 12b. mdpi.com These differences in glycosylation patterns and subtle aglycone modifications contribute significantly to the structural diversity observed within the saquayamycin family. researchgate.netmdpi.com

Biosynthetic Pathways and Genetic Determinants of Saquayamycin F

General Angucycline Biosynthesis Architecture

Angucyclines are a large group of type II polyketide-engineered natural products characterized by a benz[a]anthracene core structure. nih.govrsc.org The initial steps of their biosynthesis involve the assembly of a polyketide backbone by Type II polyketide synthase systems. nih.govrsc.orgasm.org

Type II Polyketide Synthase (PKS) Systems

Type II PKS systems are responsible for the de novo synthesis of the polyketide chain that serves as the precursor for angucyclines. nih.govrsc.orgasm.org These systems are dissociative enzyme complexes, meaning the individual enzymatic activities are carried out by separate protein subunits that interact with a common acyl carrier protein (ACP). asm.org A minimal Type II PKS typically consists of a ketosynthase (KS) subunit, a chain length factor (CLF), and an ACP. asm.org The KS-CLF heterodimer is responsible for the iterative condensation of acyl-CoA starter and extender units, usually acetyl-CoA and malonyl-CoA, to form a linear poly-β-ketone chain attached to the ACP. asm.orgresearchgate.net For angucyclines, this process typically involves one acetyl-CoA starter unit and nine malonyl-CoA extender units, resulting in a decaketide backbone. nih.gov

Cyclization Patterns: Route I vs. Route II

Following the assembly of the linear polyketide chain, it undergoes cyclization and aromatization to form the characteristic angucycline core. Two main routes for this cyclization have been observed in angucycline biosynthesis: Route I and Route II. nih.gov

Route I: This is the most frequently observed pathway. It involves the direct, angular cyclization of the nascent polyketide chain, guided by specific cyclases. This route leads directly to the formation of the benz[a]anthracene backbone. nih.gov Examples of angucyclines thought to be formed via Route I include vineomycin A1, urdamycin A, and landomycin A. nih.gov

Route II: This route involves an initial cyclization pattern that leads to the formation of a linear tetracyclic anthracyclinone intermediate. nih.gov Subsequently, a rearrangement of this anthracycline-type backbone occurs, typically through the action of pathway-specific Baeyer-Villiger monooxygenases (BVMOs), to establish the angular benz[a]anthracene core. nih.gov This rearrangement involves the oxidative disconnection of a bond and subsequent reconnection. nih.gov Route II has been observed in the biosynthesis of angucyclinones like PD116198 and BE-7585A. nih.gov

The specific cyclization pattern employed in the biosynthesis of a particular angucycline is determined by the set of cyclases and other tailoring enzymes encoded within its biosynthetic gene cluster.

Saquayamycin-Specific Biosynthetic Gene Clusters

The biosynthesis of saquayamycins, including Saquayamycin (B1681451) F, is directed by dedicated gene clusters found in producing microorganisms. Research has focused on the gene clusters from Streptomyces sp. KY40-1 and Micromonospora sp. Tü6368.

Analysis of the sqn Gene Cluster in Streptomyces sp. KY40-1

The sqn gene cluster from Streptomyces sp. KY40-1 is responsible for the biosynthesis of several saquayamycins. nih.govnih.govacs.org Whole genome sequencing of Streptomyces sp. KY40-1 led to the identification of this cluster, which spans approximately 44.7 kb. secondarymetabolites.org The sqn cluster contains genes encoding the minimal PKS enzymes (SqnH, SqnI, and SqnJ) necessary for assembling the polyketide backbone. nih.gov It also encodes numerous post-PKS tailoring enzymes, including a BVMO (SqnF), which is required for the formation of the angucycline core. nih.gov The presence of SqnF, which shares homology with BexE involved in BE-7585A biosynthesis, suggests that saquayamycins produced by this strain may be formed via a cyclization pattern similar to Route II, involving an anthracycline intermediate that is subsequently rearranged by SqnF. nih.gov

The sqn cluster also contains genes for deoxysugar biosynthesis and glycosyltransferases (SqnG1, SqnG2, SqnG3), which are crucial for attaching the sugar moieties characteristic of saquayamycins. nih.govnih.govacs.org Studies involving gene inactivation in Streptomyces sp. KY40-1 have confirmed the role of the sqn cluster in saquayamycin production. nih.gov Inactivation of sqnCC, encoding a phosphopantetheinyl transferase essential for PKS activity, resulted in the complete loss of saquayamycin production, which was restored upon genetic complementation. nih.gov Further studies on glycosyltransferases SqnG1 and SqnG2 indicated their cooperative role and importance in determining the sugar diversity of saquayamycins, with SqnG2 potentially acting as a dual O- and C-glycosyltransferase. nih.govacs.org

A summary of key genes and their putative functions in the sqn cluster is presented below:

| Gene | Putative Function | Role in Biosynthesis |

| SqnH | Ketosynthase (KS) | Part of minimal PKS, chain elongation |

| SqnI | Chain Length Factor (CLF) | Part of minimal PKS, determines chain length |

| SqnJ | Acyl Carrier Protein (ACP) | Carries growing polyketide chain |

| SqnF | Baeyer-Villiger Monooxygenase (BVMO) | Core rearrangement (suggestive of Route II) nih.gov |

| SqnCC | Phosphopantetheinyl Transferase (PPTase) | Activates ACP nih.gov |

| SqnG1 | Glycosyltransferase (O-GT) | Sugar attachment nih.govacs.org |

| SqnG2 | Glycosyltransferase (Dual O- and C-GT) | Sugar attachment, crucial for production nih.govacs.org |

| SqnG3 | Glycosyltransferase (Putative, supportive role) | Minor or supportive role in glycosylation nih.govacs.org |

| SqnS1-8 | Deoxysugar biosynthesis enzymes | Synthesis of sugar precursors nih.gov |

| SqnBB, K, L, M, A, C, T, U | Post-PKS tailoring enzymes | Modifications of the angucycline core nih.gov |

Insights from the saq Gene Cluster in Micromonospora sp. Tü6368

Micromonospora sp. Tü6368 produces saquayamycin Z and galtamycin (B12137) B, which share structural similarities suggesting a common biosynthetic origin. nih.govnih.govresearchgate.net The biosynthetic gene cluster responsible for these compounds, the saq gene cluster, has been cloned and characterized. nih.govresearchgate.net Analysis of a 36.7 kb region revealed 31 genes likely involved in saquayamycin Z and galtamycin B formation. nih.gov

Heterologous expression experiments and targeted gene inactivations in Micromonospora sp. Tü6368 have demonstrated that saquayamycin Z and galtamycin B are indeed derived from the same cluster. nih.gov Inactivation of glycosyltransferase genes within the saq cluster led to the production of novel saquayamycin and galtamycin derivatives, providing insights into the assembly of the sugar chains. nih.gov The studies also indicated that tetracenequinones like galtamycin are formed from angucyclines. nih.gov The saq gene cluster organization shows similarities to the sqn cluster from Streptomyces sp. KY40-1 and the gcn cluster for grincamycin biosynthesis. nih.govnih.gov

Homology with Other Angucycline Biosynthetic Pathways (e.g., urdamycin, landomycin)

The biosynthetic pathways for saquayamycins share significant homology with those of other angucycline antibiotics, such as urdamycin and landomycin. nih.govnih.govnih.govnih.govuni-saarland.de These angucyclines are also biosynthesized by Type II PKS systems, and their gene clusters contain homologous genes for the minimal PKS components, cyclases, aromatases, and various post-PKS modifying enzymes. nih.govresearchgate.netnih.govnih.govnih.gov

For instance, the minimal PKS genes (SqnH, SqnI, and SqnJ) in the sqn cluster share over 80% identity with the minimal PKS genes (urd minimal PKS genes) responsible for urdamycin biosynthesis. nih.gov The gene organization in the sqn cluster is also similar to that of the gcn and saq gene clusters, which direct the biosynthesis of grincamycin and saquayamycin Z, respectively. nih.govnih.gov

While the core angucycline backbone is assembled by homologous PKS machinery, the diversity among angucyclines arises from variations in the tailoring enzymes and glycosyltransferases encoded in their respective gene clusters. nih.govrsc.orgmdpi.com For example, glycosylation patterns and the types of sugars attached can vary significantly between angucycline families like saquayamycins, urdamycins, and landomycins, reflecting the specificities of their glycosyltransferases. nih.govnih.govacs.orguni-saarland.demdpi.comusu.edu Despite these differences, many glycosyltransferases from saquayamycin, landomycin, and urdamycin gene clusters show significant similarity, highlighting the evolutionary relationships between these pathways. uni-saarland.deusu.edu

Data Table: Comparison of Gene Cluster Features (Illustrative based on search results)

| Feature | sqn cluster (Streptomyces sp. KY40-1) | saq cluster (Micromonospora sp. Tü6368) | urd cluster (Streptomyces fradiae) | lan cluster (Streptomyces cyanogenus) |

| Producer Organism | Streptomyces sp. KY40-1 nih.gov | Micromonospora sp. Tü6368 nih.gov | Streptomyces fradiae nih.gov | Streptomyces cyanogenus uni-saarland.de |

| Approximate Size | ~44.7 kb secondarymetabolites.org | ~36.7 kb nih.gov | ~31 kb nih.gov | Not specified in search results |

| Minimal PKS Genes | SqnH, SqnI, SqnJ nih.gov | Present nih.gov | UrdA, UrdB, etc. nih.gov | Present mdpi.com |

| BVMO Gene (Route II) | SqnF nih.gov | Not explicitly mentioned for core formation | Not explicitly mentioned for core formation | Not explicitly mentioned for core formation |

| Glycosyltransferase Genes | SqnG1, SqnG2, SqnG3 nih.govacs.org | At least 5 identified nih.gov | UrdGT1a, UrdGT1c, UrdGT2 usu.edu | LanGT1, LanGT2, LanGT4, LanGT3 uni-saarland.demdpi.comusu.edu |

| Characteristic Sugars | D-olivose, L-rhodinose, amino sugar nih.govacs.org | L-rhodinose, D-olivose (in Saquayamycin Z) nih.gov | Various deoxysugars nih.govnih.gov | D-olivose, other deoxysugars nih.govnih.gov |

The study of these homologous gene clusters provides a comparative framework for understanding the evolution and diversification of angucycline biosynthesis and offers potential for combinatorial biosynthesis approaches to generate novel angucycline structures. uni-saarland.deusu.edu

Enzymatic Post-PKS Modification and Glycosylation

Following the formation of the angucycline core by the minimal PKS enzymes (SqnH, I, and SqnJ), a series of enzymatic tailoring steps are crucial for generating the diverse saquayamycin structures nih.gov. These modifications significantly influence the biological activity of the final compounds nih.govusu.edu. Key among these post-PKS transformations are glycosylation, catalyzed by glycosyltransferases, and core rearrangements, potentially involving enzymes like Baeyer–Villiger monooxygenases nih.govdntb.gov.ua.

Role of Glycosyltransferases (GTs) in Sugar Attachment

Glycosyltransferases (GTs) are pivotal enzymes in the biosynthesis of saquayamycins, catalyzing the transfer of activated sugar moieties to specific positions on the angucycline core or to other sugar residues nih.govusu.edu. This glycosylation is a major contributor to the structural diversity observed in the saquayamycin family nih.govresearchgate.net. GTs utilize nucleoside-diphosphate (NDP)-activated sugars as donor substrates nih.gov.

Within the sqn gene cluster of Streptomyces sp. KY40-1, three putative glycosyltransferase-encoding genes, sqnG1, sqnG2, and sqnG3, have been identified nih.gov. Research, including gene inactivation studies, has provided insights into their roles in saquayamycin glycosylation nih.govnih.gov.

Gene inactivation of sqnG1 resulted in a 50-fold decrease in saquayamycin production, while inactivation of sqnG2 led to a complete loss of production nih.govnih.gov. This suggests that SqnG2 plays a more critical role in the glycosylation process than SqnG1 nih.govnih.gov. In contrast, inactivation of sqnG3 did not significantly affect saquayamycin production, indicating a minor or supportive role for SqnG3 in glycosylation nih.govnih.gov.

The data strongly suggest that SqnG1 and SqnG2 are primarily responsible for the sugar diversity observed in saquayamycins 1–7, possibly acting cooperatively nih.govnih.gov. This cooperative action between SqnG1 and SqnG2 is proposed to form a glycosyltransferase complex nih.gov.

Glycosyltransferases can catalyze the formation of different types of glycosidic linkages, including O-, C-, and N-glycosidic bonds nih.gov. In the context of angucycline biosynthesis, both C- and O-glycosylation are observed nih.govasm.org.

Studies on SqnG2 suggest that it acts as a dual O- and C-glycosyltransferase nih.govnih.gov. This is significant as it is one of the first reported instances of a glycosyltransferase system showing codependence to achieve both O- and C-glycosyltransferase activities nih.govnih.gov. Saquayamycins typically feature saccharide chains attached via O-glycosidic bonds at the C(3)-OH position and a C-glycosidic bond at the C-9 position of the angucycline core nih.govasm.org. The proposed SqnG2/SqnG1 complex is believed to be responsible for catalyzing both types of linkages nih.gov.

Glycosyltransferases exhibit specificity towards the activated sugar molecules they transfer frontiersin.org. The proposed SqnG2/SqnG1 complex involved in saquayamycin biosynthesis demonstrates flexibility in its sugar donor substrate utilization nih.gov. It is capable of utilizing NDP-activated d-olivose, l-rhodinose, and an unusual amino sugar, likely 3,6-dideoxy-l-idosamine nih.govnih.gov.

This broad donor substrate flexibility, encompassing both d- and l-sugars as well as an amino sugar, makes the SqnG2/G1 complex a valuable target for synthetic biology approaches aimed at diversifying natural products nih.gov. While some other GTs like ElmGT and UrdGT2 have shown broad donor substrate flexibility, the SqnG2/G1 complex is notable for its ability to transfer both d- and l-sugars and an amino sugar in a potentially cooperative manner for both C- and O-glycosylation nih.govcapes.gov.br.

C-Glycosyltransferase and O-Glycosyltransferase Activities

Baeyer–Villiger Monooxygenases (BVMOs) in Core Rearrangement

Baeyer–Villiger monooxygenases (BVMOs) are flavin-dependent enzymes known to catalyze the insertion of an oxygen atom into ketones, leading to the formation of esters or lactones rsc.orgmdpi.com. These enzymes can play roles in the rearrangement of carbon skeletons in the biosynthesis of natural products asm.orgresearchgate.net.

Within the sqn gene cluster, a putative BVMO, SqnF, has been identified nih.gov. SqnF shows similarity to BexE, a BVMO involved in the biosynthesis of BE-7585A, another angucycline nih.gov. The presence of SqnF suggests a potential role in the rearrangement of the angucycline core during saquayamycin biosynthesis, possibly following a cyclization pattern similar to that observed in BE-7585A where an anthracycline intermediate is rearranged into an angucycline core nih.gov. However, studies feeding isotopically labeled acetate (B1210297) to Streptomyces sp. KY40-1 suggest that the benz[a]anthracene core of saquayamycins is primarily formed via a direct cyclization route, despite the presence of SqnF nih.gov. This indicates that the minimal PKS enzymes might play a dominant role in determining the cyclization pattern nih.gov. Further investigation into the specific function of SqnF in saquayamycin biosynthesis is ongoing nih.gov.

Other Tailoring Enzymes

In addition to glycosyltransferases and BVMOs, the sqn gene cluster encodes for other putative post-PKS enzymes, including SqnBB, K, L, M, A, C, T, and SqnU nih.gov. These enzymes are likely involved in various other tailoring reactions that modify the angucycline core and attached sugar moieties, contributing to the final saquayamycin structures nih.govresearchgate.net. While specific roles for each of these enzymes in saquayamycin F biosynthesis are not detailed in the provided context, tailoring enzymes in angucycline biosynthesis commonly include aromatases, ketoreductases, cyclases, oxygenases, and reductases, which perform a sequence of oxidation and reduction steps mdpi.comusu.eduresearchgate.net. These enzymes collectively contribute to the complexity and biological activity of the saquayamycins nih.govresearchgate.net.

Structural Elucidation Methodologies for Saquayamycin F and Analogues

Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like saquayamycins. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

¹H NMR spectroscopy provides information about the types of protons present in the molecule, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent hydrogen atoms. ¹³C NMR spectroscopy reveals the different types of carbon atoms and their hybridization states.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning signals and establishing correlations between protons and carbons, including those separated by multiple bonds. For instance, COSY experiments help identify coupled protons, while HSQC correlates protons with their directly attached carbons. HMBC is particularly useful for identifying long-range correlations, providing information about the connectivity of non-protonated carbons and quaternary centers to nearby protons.

Studies on saquayamycin (B1681451) analogues, such as saquayamycin B and saquayamycin B1, have utilized 1D and 2D NMR data extensively for structure confirmation and complete signal assignments. researchgate.netnih.govnih.govmdpi.com Detailed comparison of NMR data with previously reported values for known saquayamycins is a common approach to identify isolated compounds. researchgate.net Analysis of 2D NMR spectra, including COSY, HSQC, and HMBC, has been instrumental in confirming the structures of saquayamycin B and other analogues. nih.govnih.govmdpi.com For example, the presence of specific proton and carbon signals in the NMR spectra, particularly those characteristic of deoxy sugar moieties and the angucycline core, provides strong evidence for the structural features of these compounds. nih.govmdpi.com

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization MS (HR-ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the precise molecular formula. researchgate.netnih.govmdpi.comscispace.comacs.org

HR-ESI-MS data is frequently used to establish the molecular formula of saquayamycins and their analogues by detecting protonated or adduct ions, such as [M+H]⁺, [M-H]⁻, [M+Na]⁺, or [M+NH₄]⁺. nih.govscispace.comacs.org For instance, the molecular formula of saquayamycin B (C₄₃H₄₈O₁₆) has been established using HR-ESI-MS data showing ions like [M+NH₄]⁺ and [M+Na]⁺. nih.gov Similarly, the molecular formula of a saquayamycin B₁ analogue was assigned based on its HR-ESI-MS data. acs.org The accurate mass measurements from HR-ESI-MS are critical for confirming or proposing the elemental composition, especially for newly isolated analogues. asm.org

Mass spectrometry, in conjunction with techniques like HPLC-UV/MS, is also used for the detection and preliminary identification of saquayamycins in crude extracts by comparing their retention times and mass profiles with known compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like aromatic rings and carbonyl groups present in the angucycline structure of saquayamycins. researchgate.netresearchgate.net UV-Vis spectra exhibit characteristic absorption maxima (λmax) at specific wavelengths, which can help identify the chromophore and provide clues about the substitution pattern on the aromatic core.

Studies on saquayamycins have reported characteristic UV-Vis absorption maxima. For example, saquayamycins A and C have shown maximal absorption at 218, 317, and 425 nm, and 218, 316, and 425 nm, respectively. researchgate.net These characteristic UV profiles can be used in HPLC-UV-Vis analysis to identify saquayamycin-like compounds in microbial extracts by comparing their spectra and retention times with reference compounds. scispace.comresearchgate.net UV-Vis spectroscopy is a useful tool for the qualitative analysis of compounds containing chromophore groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups present in a molecule. By analyzing the absorption bands in the IR spectrum, the presence of specific bonds, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C), can be identified. researchgate.netresearchgate.netgelest.comresearchgate.net

IR spectroscopy has been employed in the structural elucidation of saquayamycins and their analogues to confirm the presence of key functional groups. researchgate.netmdpi.comresearchgate.net While specific IR data for Saquayamycin F is not extensively detailed in the provided snippets, the technique is generally applied to saquayamycins to support structural assignments derived from NMR and MS data. The IR spectra of saquayamycin B, for example, were used in its structural establishment. researchgate.netmdpi.comresearchgate.net IR spectroscopy is a valuable tool for identifying functional groups and can provide empirical correlations between spectral bands and molecular structure. gelest.comresearchgate.netspectroscopyonline.com

Chiral Analysis and Absolute Configuration Determination

Saquayamycins, possessing multiple stereocenters, exhibit optical activity. Determining the absolute configuration of these chiral centers is crucial for a complete structural description and understanding their biological interactions.

Chemical Synthesis Approaches for Saquayamycin F and Its Analogues

Strategies for Angucyclinone Core Construction

The angucyclinone framework, a key structural feature of Saquayamycin (B1681451) F, can be assembled using several powerful synthetic methodologies. These strategies aim to efficiently construct the fused tetracyclic system with the correct stereochemistry and functionalization.

Diels-Alder reactions are a cornerstone in the synthesis of polycyclic aromatic compounds, including angucyclinones. This cycloaddition allows for the simultaneous formation of two new carbon-carbon bonds and a six-membered ring. In the context of angucyclinone synthesis, Diels-Alder reactions can be employed to construct the central rings of the benz[a]anthracene core from suitable diene and dienophile precursors. Approaches based on Diels-Alder reactions of a naphthoquinone with a vinylcyclohexene (B1617736) have been utilized for the construction of the angucyclinone framework. nih.gov The intermolecular Diels-Alder reaction has also been identified as a key step in the biosynthesis of some angucycline-like structures, highlighting its utility in forming complex cyclic systems. nih.govchemrxiv.orgnih.gov

Nucleophilic and electrophilic addition reactions play crucial roles in introducing functional groups and constructing carbon-carbon bonds during angucyclinone synthesis. Nucleophilic additions to carbonyl groups are fundamental for carbon-carbon bond formation and the introduction of alcohol functionalities, which are prevalent in angucyclinones. researchgate.netnih.govlibretexts.org Electrophilic additions to activated double or triple bonds can also be utilized to introduce necessary atoms or groups and facilitate subsequent cyclization events. figshare.comyoutube.comnih.gov These methodologies provide versatile tools for elaborating the carbon skeleton of the angucyclinone core.

Transition-metal mediated cross-coupling reactions, such as Suzuki, Heck, Negishi, and Sonogashira couplings, have become indispensable tools in organic synthesis for forming carbon-carbon bonds. beilstein-journals.orgresearchgate.net These reactions offer powerful ways to connect different molecular fragments, providing convergent routes to complex structures like angucyclinones. While general applications in angucycline synthesis are noted, specific examples directly linking these to every step of a Saquayamycin F core synthesis would require detailed synthetic route analysis not broadly available in the search results. However, their utility in assembling substituted aromatic systems makes them highly relevant for constructing the functionalized benz[a]anthracene core.

Intramolecular cyclization reactions are vital for forming the rings of the angucyclinone core. These reactions involve the formation of a new bond between atoms within the same molecule, leading to the formation of cyclic structures. Various types of intramolecular cyclizations, driven by different reaction mechanisms, can be employed depending on the precursor structure and the desired ring system. nih.govorganic-chemistry.org These methods are essential for closing the rings and establishing the fused tetracyclic architecture of the angucyclinone core.

Intramolecular Cyclization Reactions

Synthetic Access to this compound Saccharide Moieties

This compound, like other saquayamycins and angucyclines, is characterized by the presence of deoxysaccharide units attached to the angucyclinone aglycone. researchgate.netnih.gov The specific sugar moieties found in saquayamycins can include D-olivose, L-rhodinose, L-aculose, and L-cinerulose B. nih.govresearchgate.net The synthesis of these deoxysugars and their attachment to the aglycone are crucial steps in the total synthesis of this compound and its analogues.

Synthetic access to these saccharides can be achieved through various methods, including de novo synthesis from simpler precursors or modification of existing carbohydrate scaffolds. For instance, de novo synthesis routes for L-rhodinose starting from commercially available (S)-ethyl lactate (B86563) have been reported. nih.govfigshare.comcapes.gov.bracs.org Similarly, approaches for the synthesis of D-olivose have been developed, including enzymatic methods. nih.govnih.gov The synthesis of L-aculose and L-cinerulose derivatives has also been explored, often involving strategies like cross-metathesis and oxidative rearrangements. beilstein-journals.orgresearchgate.netresearchgate.nettandfonline.combeilstein-journals.orgresearchgate.net

Glycosylation reactions are then employed to link these synthesized saccharides to the angucyclinone core at specific positions. The regioselectivity and stereoselectivity of these glycosylation steps are critical for obtaining the correct natural product structure. Studies on the synthesis of oligosaccharide fragments of related angucyclines, such as landomycins and saquayamycin Z, provide insights into the methodologies used for constructing the sugar chains found in saquayamycins. nih.govcapes.gov.brresearchgate.netacs.orgnih.gov These often involve the use of activated glycosyl donors and suitable glycosyl acceptors, with the choice of promoter and reaction conditions influencing the outcome.

Stereoselective Glycosylation Reactions

Stereoselective glycosylation is a critical step in assembling the sugar chains found in this compound and its analogues. The presence of deoxy sugars, which lack a functional group at the C2 position, makes controlling stereoselectivity particularly challenging compared to sugars with a C2-oxygen or other heteroatoms nih.govacs.orgresearchgate.net. This is due to their increased reactivity and the absence of directing groups on the donor that can influence selectivity nih.gov.

Despite these challenges, significant progress has been made in developing methods for the stereoselective construction of deoxyglycosides nih.govacs.org. Reagent-controlled approaches have been explored to achieve high levels of anomeric selectivity nih.gov. For instance, sulfonyl chloride-mediated dehydrative glycosylation has been successfully applied to the synthesis of complex oligosaccharides containing deoxy sugars, including the pentasaccharide fragment of Saquayamycin Z, a related angucycline nih.govchemrxiv.orgacs.orgacs.org. This method utilizes reagents like tosyl chloride (TsCl) or triisopropylbenzene-sulfonyl chloride (Trisyl chloride) to activate deoxy-sugar hemiacetals for selective glycosylation nih.gov.

Another approach involves the use of additives in glycosylation reactions. Phenanthroline, for example, has been shown to function as an effective additive in the stereoselective glycosylation of alcohols and phenols with 2-deoxy glycosyl chlorides, facilitating access to α-2-deoxy glycosides with high yields and synthetically useful stereoselectivity acs.org. Kinetic studies suggest that phenanthroline plays a crucial role in modulating the selectivity of the reaction acs.org.

The synthesis of β-linked 2-deoxy sugars also remains a central challenge, with various methods being developed, including the use of remote protecting groups, additives, and catalytic activation mdpi.comchemrxiv.orgresearchgate.net. While many methods exist, their scope can be limited, and their applicability to complex deoxy sugar oligosaccharides found in natural products like Saquayamycins is an active area of research mdpi.comresearchgate.net.

Synthesis of Rare and Unusual Deoxysugars (e.g., L-rednose)

Saquayamycins contain several deoxyhexoses, including the rare amino sugar L-rednose nih.govuky.eduacs.orgresearchgate.net. The presence and position of these unusual sugars contribute significantly to the biological activity of these compounds uky.edu. Elucidating the biosynthetic pathways of these rare sugars is crucial for developing combinatorial biosynthesis tools for drug development uky.edu.

L-rednose is a rare 2-amino sugar found in various biologically active natural products, including anthracyclines and angucyclines like saquayamycins researchgate.netresearchgate.netrsc.orgd-nb.info. Its synthesis is an important aspect of accessing this compound analogues. One approach to the enantioselective synthesis of L-rednose involves starting from chitin-derived N-acetyl-D-glucosamine (NAG) researchgate.netd-nb.info. A chemoenzymatic route has been developed where 3-acetamido-5-acetylfuran (B13792600) (3A5AF) is obtained from NAG, followed by asymmetric reduction using carbonyl reductases to yield enantiopure (R)- and (S)-3-acetamido-5-(1-hydroxylethyl)furan (3A5HEF), a precursor for L-rednose synthesis d-nb.info. This highlights the integration of chemical and enzymatic catalysis for the selective synthesis of such rare sugar precursors d-nb.info.

Another method for the enantioselective synthesis of 2-deoxy and 2,3-dideoxyhexoses involves starting from furfural (B47365) and employing a sequence of chemo-, regio-, and diastereoselective oxidation and reduction reactions researchgate.net. This approach allows for the synthesis of various deoxysugars in either enantiomeric form researchgate.net. The conversion of 4-deoxypentenosides, readily derived from D-sugars, into L-sugars in pyranosidic form through stereoselective epoxidation and SN2 nucleophilic addition has also been reported nih.gov.

Semi-Synthesis and Derivatization Strategies

Semi-synthesis and derivatization strategies are valuable approaches for generating novel this compound analogues with potentially improved properties. These methods involve modifying the natural product scaffold or utilizing enzymatic tools to introduce structural diversity.

Modification of Natural Saquayamycin Scaffolds

Modification of the natural Saquayamycin scaffolds can lead to analogues with altered biological activities. This can involve chemical transformations of the aglycone or the appended sugar chains. For example, changing the composition, number, and linkage of sugar residues in angucycline glycosides has been shown to influence their cytotoxic activity acs.orgresearchgate.net.

While specific examples of chemical derivatization of this compound itself were not extensively detailed in the search results, the broader context of angucycline modification provides insight. Studies on other angucycline antibiotics have demonstrated that modifications such as halogenation or substitution with other heteroatoms can enhance activity mdpi.com. Synthetic derivatization can thus expand the diversity of molecular structures within the angucycline class mdpi.com.

Glycodiversification, a strategy involving changing the sugar moieties attached to the aglycone, is a powerful tool for drug discovery and can be achieved through synthetic or chemoenzymatic approaches mdpi.comresearchgate.net. This involves linking different sugar moieties to the aglycone part of naturally occurring glycosides to create libraries of analogues with potentially modified solubility, mechanism of action, target recognition, and toxicity researchgate.net.

Chemoenzymatic Synthesis Leveraging Glycosyltransferases

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful route to synthesize complex glycosylated natural products and their analogues nih.govacs.orgnih.govmdpi.comescholarship.orgnih.gov. Glycosyltransferases (GTs) are key enzymes in this process, responsible for the formation of glycosidic linkages nih.govnih.govescholarship.orgresearchgate.net. They offer advantages due to their high substrate specificity and the ability to work under controlled conditions nih.gov.

In the context of Saquayamycins, glycosyltransferases play a crucial role in assembling the deoxysugar chains. The sqn gene cluster in Streptomyces sp. KY40-1, which is involved in Saquayamycin biosynthesis, encodes several deoxysugar biosynthesis enzymes and glycosyltransferases uky.edunih.gov. Studies on this cluster have identified SqnG1 and SqnG2 as two cooperative glycosyltransferases responsible for the sugar diversity observed in saquayamycins nih.gov. SqnG2 appears to act as a dual O- and C-glycosyltransferase, and the proposed SqnG2/SqnG1 complex exhibits broad donor substrate flexibility, capable of transferring both D- and L-sugars, including a precursor of L-rednose nih.gov. This suggests that these enzymes are valuable tools for natural product drug diversification through synthetic biology approaches nih.gov.

Chemoenzymatic strategies can involve using glycosyltransferases to attach sugar moieties to chemically synthesized aglycones or modified scaffolds escholarship.orgusp.br. This approach can circumvent the challenges associated with purely chemical synthesis of complex glycosides, particularly in achieving regioselectivity and stereoselectivity escholarship.orgusp.br. While specific chemoenzymatic syntheses of this compound were not detailed, the application of glycosyltransferases in the biosynthesis of related anthracyclines and angucyclines, such as aclacinomycin A, demonstrates the potential of this approach for this compound analogues researchgate.netuniversiteitleiden.nl. Enzymes like AknK, a glycosyltransferase from the aclacinomycin biosynthetic pathway, can transfer deoxysugars to anthracycline monosaccharides, generating disaccharides researchgate.net. This highlights the potential for leveraging similar enzymatic machinery for the chemoenzymatic synthesis of this compound derivatives.

Mechanistic Investigations of Biological Activities of Saquayamycin F

Anticancer and Cytotoxic Mechanisms in Cellular Models

Studies have explored the cytotoxic potential of Saquayamycin (B1681451) F and related saquayamycins against a range of cancer cell lines, providing insights into their mechanisms of action.

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., PC3, H460, HepG-2, SMMC-7721, SW480, SW620, A549)

Saquayamycins, including Saquayamycin F, have demonstrated anticancer activities, which involve the inhibition of cell proliferation in various cancer cell lines. While direct data specifically for this compound across all the listed cell lines (PC3, H460, HepG-2, SMMC-7721, SW480, SW620, A549) is not extensively detailed in the provided search results, related saquayamycins have shown potent activity against some of these lines.

For instance, saquayamycin B has displayed significant cytotoxicities against HepG2 and SMMC-7721 hepatocellular carcinoma cells, with IC₅₀ values of 0.135 µM and 0.033 µM, respectively. mdpi.com These values were reported as better than the positive control doxorubicin. mdpi.com Saquayamycins J and K, along with saquayamycins A and B, were found to be most active in PC3 cells, with saquayamycin B showing the highest activity (GI₅₀ = 0.0075 µM). nih.gov Aminosugar-containing saquayamycins H and B also showed high activity against H460 cells, with GI₅₀ values of 3.3 and 3.9 µM, respectively. nih.govresearchgate.net Saquayamycin B1, another analog, has shown strong inhibitory effects on cell lines such as PC3 and A549 cells. nih.gov

Induction of Apoptosis Pathways

Induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. While specific experimental data on this compound's direct induction of apoptosis pathways was not explicitly detailed, related saquayamycins and in silico studies provide relevant insights.

Apoptosis can be induced through various signaling pathways, including those associated with mitochondrial membrane permeability and caspase activation. mdpi.comwcrj.net Saquayamycin B1, an analog of this compound, has been shown to induce apoptosis in human colorectal cancer (CRC) cells by regulating the PI3K/AKT pathway. nih.gov Treatment with Saquayamycin B1 led to karyopyknosis, fragmentation of nucleoli, and the formation of apoptotic bodies in SW480 cells. nih.gov Furthermore, Saquayamycin B1 treatment increased the expression ratio of Bax/Bcl-2 in SW480 and SW620 cells, indicating the initiation of apoptosis via the PI3K/AKT signaling pathway in these CRC cell lines. nih.gov

In silico studies have also explored the potential of this compound as an inhibitor of the Bcl-2 protein, a key regulator of apoptosis. mdpi.comresearchgate.netnih.gov this compound demonstrated promising binding affinity towards the wild-type Bcl-2 protein in molecular docking and dynamics simulations. mdpi.comresearchgate.netnih.gov This suggests a potential mechanism by which this compound could influence apoptotic pathways by targeting anti-apoptotic proteins like Bcl-2.

Modulation of Cell Invasion and Migration

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is crucial for metastasis. Research on saquayamycins has indicated their potential to modulate these processes.

Specific Molecular Target Identification

Identifying the specific molecular targets of this compound is crucial for understanding its mechanisms of action at a fundamental level. Studies have pointed towards key enzymes and signaling pathways.

This compound has been identified as a prospective inhibitor of farnesyl protein transferase (FPTase). mdpi.comresearchgate.net FPTase is an enzyme involved in the post-translational modification of proteins, including Ras proteins, which are critical for cell signaling and proliferation. capes.gov.brmedchemexpress.com Inhibition of FPTase can disrupt the localization and function of Ras proteins, thereby impacting downstream signaling pathways. medchemexpress.com

This compound, along with Saquayamycin E, was reported to inhibit FPTase from bovine brain with an IC₅₀ value of 2.0 µM. nih.govmdpi.com This inhibitory effect was described as noncompetitive. mdpi.com This direct evidence highlights FPTase as a specific molecular target for this compound, contributing to its potential anticancer activity.

| Compound | Target Source | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Bovine brain FPTase | 2.0 | Noncompetitive |

| Saquayamycin E | Bovine brain FPTase | 1.8 | Not specified |

The PI3K/AKT signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and migration, and is frequently dysregulated in cancer. nih.gov Inhibition of this pathway is a significant strategy in cancer therapy.

While direct experimental evidence for this compound's inhibition of the PI3K/AKT pathway was not found, studies on the analog Saquayamycin B1 have demonstrated its inhibitory activity towards this pathway in human colorectal cancer cells. mdpi.comnih.govmdpi.comresearchgate.net Saquayamycin B1 significantly reduced the expression of PI3K and phosphorylated-AKT (p-AKT) proteins. nih.gov Molecular docking analysis also suggested that Saquayamycin B1 might bind to PI3Kα, further supporting the hypothesis of its targeted inhibitory effect on PI3K. nih.gov Given the structural similarities within the saquayamycin class, these findings for Saquayamycin B1 suggest that this compound may also exert some of its effects through modulation of the PI3K/AKT signaling cascade.

Interaction with Anti-Apoptotic Proteins (e.g., Bcl-2, MDM2)

Anti-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) and MDM2, play crucial roles in regulating programmed cell death (apoptosis). The interaction between tumor suppressor protein p53 and anti-apoptotic Bcl-2 family proteins is critical in the transcription-independent apoptosis mechanism of p53. nih.gov MDM2 is also a key regulator of p53, targeting it for degradation. nih.gov Inhibitors designed to target anti-apoptotic Bcl-2 family proteins function by binding to a hydrophobic pocket, mimicking the interaction of pro-apoptotic BH3-only proteins. nih.govmdpi.com This interaction can lower the apoptotic threshold and enhance the efficacy of therapies aimed at reactivating p53. oncotarget.com While the provided search results discuss the general mechanisms of interaction with Bcl-2 and MDM2 by various compounds, direct evidence specifically detailing this compound's interaction with these proteins was not found within the provided snippets. However, the context of saquayamycins being investigated for anticancer activities suggests that such interactions could be a potential area of research.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology, crucial for processes like replication, transcription, and recombination. wikipedia.orgnih.gov Topoisomerase inhibitors represent a class of compounds that interfere with the function of these enzymes. wikipedia.org These inhibitors can be classified as either catalytic inhibitors or topoisomerase poisons. wikipedia.orgmdpi.com Topoisomerase poisons stabilize the transient covalent complexes formed between topoisomerases and DNA, preventing the re-ligation of DNA strands and leading to DNA breaks. wikipedia.orgnih.govnih.gov This can ultimately trigger apoptosis and cell death. wikipedia.org While the search results discuss the mechanism of topoisomerase inhibition by various compounds, including anthracyclines which share structural features with saquayamycins, direct evidence specifically linking this compound to topoisomerase inhibition was not found in the provided snippets. Anthracyclines, for example, intercalate into DNA and disrupt topoisomerase action, particularly topoisomerase II, by stabilizing the cleavage complex. biomedpharmajournal.org Given that saquayamycins belong to the aquayamycin-group antibiotics, which are known for anticancer activities, investigating their potential as topoisomerase inhibitors would be a relevant area of study. nih.gov

Other Cellular Mechanisms (e.g., mitochondrial damage, oxidative stress)

Mitochondria play a central role in cellular energy production and the regulation of cell survival and death. mdpi.com Mitochondrial dysfunction and oxidative stress are closely linked and implicated in various pathological conditions. nih.govnih.govfrontiersin.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses, leading to potential damage to cellular components, including DNA, proteins, and lipids. mdpi.comnih.govnih.govmdpi.com Mitochondria are a major source of intracellular ROS and are particularly vulnerable to oxidative damage, which can impair their function and contribute to cell death. nih.govnih.gov While the provided search results highlight the general mechanisms of mitochondrial damage and oxidative stress in the context of cellular dysfunction and disease, there is no direct information within the snippets specifically detailing how this compound induces mitochondrial damage or oxidative stress. However, these mechanisms are common pathways involved in the cytotoxicity of various compounds, and their potential involvement in the biological activities of this compound warrants investigation.

Antimicrobial Mechanisms of Action

This compound and related saquayamycins have demonstrated antimicrobial properties against a range of microorganisms.

Spectrum of Activity against Bacteria and Fungi (e.g., Candida albicans, Bacillus subtilis)

Saquayamycins have shown antimicrobial activity against yeasts, filamentous fungi, and bacteria. nih.govresearchgate.net Studies have indicated strong activity against Candida albicans and Bacillus subtilis. nih.govresearchgate.net For instance, saquayamycins A and C, belonging to the aquayamycin (B1666071) group, exhibited potent activity against Candida albicans M3 and Bacillus subtilis ATCC 6633. nih.govresearchgate.net Another related compound, saquayamycin Z, isolated from Micromonospora strain Tü 6368, demonstrated growth inhibition of Gram-positive bacteria but was not effective against tested Gram-negative bacteria, yeasts (Saccharomyces cerevisiae, Candida albicans), or filamentous fungi. researchgate.net This suggests variations in the spectrum of activity among different saquayamycin derivatives.

Here is a table summarizing some reported antimicrobial activities of saquayamycins:

| Compound | Microorganism | Activity/Observation | Source |

| Saquayamycin A | Candida albicans M3 | Strong activity | nih.govresearchgate.net |

| Saquayamycin A | Bacillus subtilis ATCC 6633 | Strong activity | nih.govresearchgate.net |

| Saquayamycin C | Candida albicans M3 | Strong activity | nih.govresearchgate.net |

| Saquayamycin C | Bacillus subtilis ATCC 6633 | Strong activity | nih.govresearchgate.net |

| Saquayamycin Z | Gram-positive bacteria | Growth inhibition | researchgate.net |

| Saquayamycin Z | Gram-negative bacteria | Not sensitive | researchgate.net |

| Saquayamycin Z | Saccharomyces cerevisiae | Not sensitive | researchgate.net |

| Saquayamycin Z | Candida albicans | Not sensitive | researchgate.net |

| Saquayamycin Z | Filamentous fungi | Not sensitive | researchgate.net |

Structure Activity Relationship Sar Studies of Saquayamycins

Influence of Glycosylation Patterns on Biological Activities

The saccharide chains attached to the angucycline core are critical determinants of saquayamycin (B1681451) biological activity. nih.govresearchgate.netnih.gov Variations in the number, type, and linkage of these sugar moieties lead to a diverse array of saquayamycin analogs with differing potencies and specificities. nih.govresearchgate.netnih.gov

Impact of Number and Type of Sugar Moieties

The number and specific types of sugar residues directly impact the cytotoxic activity of saquayamycins. Saquayamycins typically feature saccharide attachments at the C-3 and C-9 positions of the angucycline core. nih.govresearchgate.netnih.gov For instance, saquayamycin Z, the largest known analog, possesses tetra- and pentasaccharide side chains. nih.gov Research suggests that the length of the sugar moieties can be correlated with biological activity, although this relationship can be complex and non-linear. researchgate.net The presence of unusual sugars, such as the aminosugar rednose found in some saquayamycins, can also influence activity. nih.govnih.gov

Here is a table summarizing some reported cytotoxic activities of saquayamycin analogs:

| Compound | Cell Line | GI50 (µM) | Reference |

| Saquayamycin B | PC3 | 0.0075 | nih.govnih.gov |

| Saquayamycin A | PC3 | Active | nih.govnih.gov |

| Saquayamycin J | PC3 | Active | nih.govnih.gov |

| Saquayamycin K | PC3 | Active | nih.govnih.gov |

| Saquayamycin B | H460 | 3.9 | nih.govnih.gov |

| Saquayamycin H | H460 | 3.3 | nih.govnih.gov |

| Saquayamycin B | HepG-2 | 0.135 | mdpi.compreprints.org |

| Saquayamycin B | SMMC-7721 | 0.033 | mdpi.compreprints.org |

| Saquayamycin B | plc-prf-5 | 0.244 | mdpi.compreprints.org |

Role of C- and O-Glycosidic Linkages

Saquayamycins, along with urdamycins, are characterized by a C-glycosidic linkage of D-olivose at the C-9 position of the angucycline chromophore. nih.govresearchgate.net Additionally, O-glycosidic linkages connect other sugar moieties, such as L-rhodinose and L-aculose, typically at the C-3 position. nih.gov The presence of both C- and O-glycosidic linkages is a defining feature of saquayamycins and contributes to their structural complexity and biological profiles. nih.govresearchgate.netnih.gov

The C-glycosidic linkage, being a carbon-carbon bond, is generally more resistant to enzymatic hydrolysis compared to O-glycosidic linkages, which are ether bonds. glycoforum.gr.jpwikipedia.org This increased stability can influence the pharmacokinetic properties and duration of action of C-glycosidically linked compounds. glycoforum.gr.jp The specific positions and anomeric configurations (alpha or beta) of both C- and O-glycosidic bonds are crucial for the interaction of saquayamycins with their biological targets, including enzymes like farnesyl transferase and potentially other cellular components. nih.govnih.govacs.orgkhanacademy.org

Contribution of Aglycone Structural Modifications to Bioactivity

While glycosylation patterns are significant, modifications to the angucycline aglycone core also play a crucial role in the bioactivity of saquayamycins. The aglycone of saquayamycins is derived from aquayamycin (B1666071). nih.govresearchgate.net Structural variations in the aglycone, such as changes in oxidation state or the presence of different substituents, can impact the compound's interaction with biological targets.

Studies have indicated that alterations in the aglycone structure can lead to a substantial loss of biological activity. nih.govjst.go.jp This suggests that the core tetracyclic framework and its inherent functional groups are essential for the proper binding and activity of the saquayamycins. For instance, moromycins, which have a similar saccharide attachment pattern to saquayamycins but differ in the aromaticity of ring B and lack angular hydroxyl groups present in the saquayamycin aglycone, exhibit different activity profiles. nih.gov

Systematic Derivatization for Enhanced Activity and Selectivity

Systematic derivatization of saquayamycins has been explored as a strategy to generate analogs with potentially enhanced activity, altered selectivity, or improved pharmacological properties. nih.govnih.govjst.go.jpnih.gov Chemical modifications can be introduced at various positions on the sugar moieties or the aglycone.

Derivatization at the L-aculose moiety of saquayamycins A and B through nucleophilic addition of alcohols has been reported. nih.govjst.go.jp These studies found that variations at the L-aculose moieties resulted in little change in cytotoxic activity. nih.govjst.go.jp In contrast, changes in the aglycone structure led to a complete loss of biological activity, further emphasizing the importance of the intact aglycone for saquayamycin function. nih.govjst.go.jp

Chemical derivatization can also be used to improve analytical detection or introduce specific tags for research purposes. nih.govspectroscopyonline.comxjtu.edu.cn While the primary focus for enhancing activity and selectivity in saquayamycins lies in understanding and manipulating their natural structural diversity, synthetic modifications offer a route to explore novel analogs with potentially improved therapeutic indices. nih.gov

Computational Approaches in Saquayamycin F Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand, such as Saquayamycin (B1681451) F, to a target protein. This technique helps in understanding how the compound might interact with the active site of a protein and provides an estimated binding score or energy.

Studies have utilized molecular docking to investigate the interaction of Saquayamycin F with various protein targets. For instance, this compound has been evaluated for its potential as a Bcl-2 inhibitor. Molecular docking calculations using AutoDock Vina software predicted a favorable docking score for this compound against the Bcl-2 protein, specifically -12.0 kcal/mol. mdpi.com This score was more favorable than that of the reference compound, venetoclax, which had a calculated docking score of -10.6 kcal/mol. mdpi.comnih.gov The docking analysis suggested that this compound could bind effectively to the Bcl-2 protein's active site. mdpi.comnih.gov

Molecular docking has also been applied to study the interaction of this compound with other targets, including the OmpX protein from E. Cloacae. In one study, this compound showed a binding affinity of -15.7654 kcal/mol towards the OmpX protein, ranking favorably among tested antibacterial compounds. isisn.org The docking analysis indicated that this compound forms multiple hydrogen bonds and makes numerous contacts with key residues in the active site of OmpX, including GLU54, ASP56, ASN58, PRO59, ARG94, TRP98, ASN140, ASP97, and ARG171. isisn.org

These docking studies provide initial computational evidence for the potential binding of this compound to specific protein targets, highlighting its potential as an inhibitor.

Molecular Dynamics Simulations for Ligand-Protein Stability

While molecular docking provides a static view of ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the stability of the complex over time in a dynamic environment. MD simulations assess the fluctuations and movements of the ligand-protein complex, providing a more realistic representation of their interaction.

Molecular dynamics simulations have been performed to evaluate the stability of the this compound-Bcl-2 protein complex. Simulations conducted over 200 nanoseconds (ns) showed that this compound maintained a stable conformation within the Bcl-2 protein active site. nih.govnih.govdntb.gov.ua The binding affinity was further quantified using MM-GBSA calculations, yielding an average binding free energy (ΔGbinding) of -53.9 kcal/mol for the this compound-Bcl-2 complex over 200 ns. nih.govnih.govdntb.gov.uaresearchgate.net This binding energy was higher than that calculated for the venetoclax-Bcl-2 complex (-50.6 kcal/mol over 200 ns). nih.govnih.govresearchgate.net Analysis of the root-mean-square deviation (RMSD) and center of mass (CoM) distance during the MD simulations further supported the stability of the this compound-Bcl-2 complex, indicating tight binding and minimal impact on the protein's structural integrity. mdpi.com

These MD simulation results complement the docking findings by demonstrating the sustained stability of this compound binding to the target protein over time, reinforcing the computational prediction of its inhibitory potential.

In Silico Screening of Compound Libraries for Analogues and Targets

In silico screening involves computationally evaluating large libraries of compounds to identify potential drug candidates with desired properties or to predict potential biological targets for a given compound. This approach can help in discovering novel analogues with improved characteristics or identifying new therapeutic applications for existing compounds.

The Natural Products Atlas (NPAtlas) database, containing over 24,500 natural compounds, has been subjected to in silico screening to identify potential inhibitors for targets like the Bcl-2 protein. mdpi.com this compound was identified as a promising candidate during such screenings based on its favorable docking score and subsequent validation through molecular dynamics simulations and binding energy calculations. mdpi.comnih.gov This demonstrates how in silico screening of natural product libraries can effectively pinpoint compounds like this compound with potential therapeutic relevance. mdpi.comnih.govresearchgate.net

Furthermore, in silico approaches, including virtual screening and molecular dynamics simulations of chemical libraries, have been employed in the search for potential therapeutic agents against various targets, such as those involved in viral infections. researchgate.netnih.gov While specific in silico screening efforts focused solely on identifying this compound analogues were not detailed in the provided search results, the general methodology of screening natural product databases has been instrumental in identifying this compound itself as a compound of interest for particular targets like Bcl-2. mdpi.comnih.govchemmethod.comchemmethod.com

The application of in silico screening techniques allows for the efficient exploration of vast chemical spaces, facilitating the identification of compounds like this compound with predicted activity against specific biological targets and paving the way for further investigation into their potential as therapeutic agents.

Data Tables

Based on the search results, the following data points regarding the computational studies of this compound can be summarized in tables:

Table 1: Molecular Docking Scores of this compound and Reference Compounds

| Compound | Target Protein | Docking Score (kcal/mol) | Software Used | Source |

| This compound | Bcl-2 | -12.0 | AutoDock Vina | mdpi.com |

| Venetoclax | Bcl-2 | -10.6 | AutoDock Vina | mdpi.comnih.gov |

| This compound | OmpX | -15.7654 | Not specified | isisn.org |

| Benanomicin B | OmpX | -16.4778 | Not specified | isisn.org |

| Roseorubicin B | OmpX | -14.3154 | Not specified | isisn.org |

Table 2: MM-GBSA Binding Energies of this compound and Venetoclax with Bcl-2 Protein

| Compound | Target Protein | MD Simulation Length (ns) | Average ΔGbinding (kcal/mol) | Source |

| This compound | Bcl-2 | 200 | -53.9 | nih.govnih.govdntb.gov.uaresearchgate.net |

| Venetoclax | Bcl-2 | 200 | -50.6 | nih.govnih.govresearchgate.net |

Future Research Directions and Translational Perspectives

Exploration of Uncharted Biosynthetic Capabilities

The biosynthesis of angucyclines, including saquayamycins, involves type II polyketide synthase (PKS) systems for assembling the aglycone core, along with various enzymes for modifications such as glycosylation. nih.govnih.gov While the general route for the benz[a]anthracene core biosynthesis in saquayamycins follows a typical direct route I of angucycline cyclization, the specific factors determining this route, despite the presence of certain enzyme homologs, warrant further investigation. nih.gov

Future research should focus on fully elucidating the intricate enzymatic steps and regulatory mechanisms involved in the biosynthesis of Saquayamycin (B1681451) F and its analogues. This includes identifying and characterizing novel enzymes, particularly those responsible for the unique sugar moieties and their attachments, which contribute significantly to the structural diversity and biological activity of saquayamycins. nih.govnih.gov Understanding the roles of specific glycosyltransferases, such as SqnG1 and SqnG2 identified in Streptomyces sp. KY40-1, and their cooperative mechanisms is crucial. nih.gov Further sequencing and analysis of biosynthetic gene clusters from various saquayamycin-producing strains could reveal cryptic pathways and novel enzymes, expanding the known biosynthetic capabilities. nih.govasm.org

Rational Design of Novel Saquayamycin Analogues

The structural diversity of angucyclines arises from variations in their aglycone core and saccharide chains. nih.govmdpi.com Saquayamycin F differs from other saquayamycins like A and C in its sugar moieties. nih.gov Structure-activity relationship (SAR) studies on saquayamycins and other angucyclines have shown that modifications to the sugar attachments and the angucyclinone core can impact their biological activities, such as cytotoxic effects and enzyme inhibition. nih.govnih.gov

Rational design efforts can leverage this understanding to create novel this compound analogues with improved properties. This involves modifying the aglycone structure, altering the type, number, and linkage of sugar moieties, or introducing other chemical modifications. nih.govresearchgate.net Computational tools and molecular docking studies can aid in predicting the binding affinity and interactions of designed analogues with target proteins, such as FPTase or Bcl-2, guiding the synthesis of promising candidates. chemmethod.comresearchgate.netnih.govresearchgate.net The promiscuity of biosynthetic enzymes, particularly glycosyltransferases, can potentially be exploited for combinatorial biosynthesis to generate hybrid molecules with novel structures and enhanced bioactivity. uni-freiburg.deresearchgate.net

Advanced Mechanistic Characterization at the Molecular Level

While this compound has been shown to inhibit FPTase and in silico studies suggest interaction with Bcl-2, a comprehensive understanding of its molecular mechanism of action is still developing. nih.govchemmethod.comresearchgate.netresearchgate.net Research on other saquayamycins, like saquayamycin B1, has indicated involvement in pathways such as the PI3K/AKT signaling pathway in cancer cells. nih.gov

Future research should employ advanced biochemical and cell biological techniques to fully characterize the molecular targets of this compound. This includes detailed kinetic studies of enzyme inhibition, investigation of its interaction with anti-apoptotic proteins like Bcl-2 using techniques beyond in silico modeling, and analysis of the downstream cellular effects triggered by these interactions. chemmethod.comresearchgate.netresearchgate.netnih.govresearchgate.net Studies could explore its impact on various cellular processes, such as apoptosis, cell cycle progression, and signal transduction pathways, to delineate its complete pharmacological profile. nih.gov Understanding the precise binding modes and conformational changes induced by this compound binding to its targets will be crucial for rational drug design. chemmethod.comresearchgate.netresearchgate.net

Application of Synthetic Biology for Production and Diversification

Producing complex natural products like saquayamycins through traditional fermentation methods can face challenges related to yield and the production of undesired analogues. Synthetic biology offers powerful tools to address these limitations. frontiersin.orgfrontiersin.orgnih.govrsc.org

Applying synthetic biology approaches can enhance this compound production by optimizing the metabolic pathways in producing strains or engineering heterologous hosts. frontiersin.orgfrontiersin.orgnih.govrsc.org This could involve manipulating regulatory genes, optimizing gene expression levels, and engineering transport systems. nih.govplos.org Furthermore, synthetic biology enables the diversification of saquayamycin structures through combinatorial biosynthesis, where genes from different biosynthetic pathways are combined to create novel hybrid angucyclines. uni-freiburg.deresearchgate.net This approach can lead to the generation of libraries of unnatural analogues with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov Developing robust and efficient microbial cell factories for this compound and its analogues is a key future direction. frontiersin.orgfrontiersin.org

Preclinical Development Considerations and New Therapeutic Applications (excluding human clinical data)

This compound and other angucyclines have demonstrated promising biological activities, particularly cytotoxicity against various cancer cell lines. nih.govmdpi.comnih.govresearchgate.net this compound itself has shown inhibition of FPTase, an enzyme implicated in cancer development. nih.gov In silico studies suggest potential against Bcl-2, another cancer target. chemmethod.comresearchgate.netresearchgate.net Preclinical studies on related angucyclines have indicated potent cytotoxic effects and mechanisms involving apoptosis induction and inhibition of pro-survival pathways. nih.govresearchgate.netmdpi.com

Future preclinical development of this compound should focus on comprehensive in vitro and in vivo studies to evaluate its therapeutic potential for specific diseases, particularly cancers. This includes assessing its efficacy in relevant animal models, determining optimal dosing regimens (without discussing human administration), and investigating its pharmacokinetic and pharmacodynamic properties. researchgate.netmdpi.com Research should explore its potential against a wider range of cancer types and investigate its activity against drug-resistant cancer cells. mdpi.comnih.gov Furthermore, exploring potential synergistic effects in combination with existing therapeutic agents could be a valuable research direction. researchgate.net While angucyclines are primarily known for their anticancer activity, exploring other potential therapeutic applications based on their mechanisms of action, such as their reported FPTase inhibition, could also be pursued in preclinical settings. nih.govmdpi.com

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

- Answer:

- Metadata annotation: Include raw spectral files (NMR, MS), fermentation parameters, and cell line authentication details in repositories (e.g., Zenodo, ChEMBL).

- Code sharing: Upload analysis scripts (e.g., R/Python for dose-response modeling) to GitHub.

- License clarity: Use CC-BY for open data, ensuring proper attribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.